molecular formula C18H19ClN2O4S B2968313 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide CAS No. 306976-95-4

2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide

Cat. No.: B2968313
CAS No.: 306976-95-4
M. Wt: 394.87
InChI Key: GDWCRXRSWUWKPV-UHFFFAOYSA-N
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Description

2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The introduction of the chloro and methylsulfonyl groups is achieved through electrophilic aromatic substitution reactions. The morpholinophenyl group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the benzenecarboxamide through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. Purification techniques like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(methylsulfonyl)benzenecarboxamide
  • N-(2-morpholinophenyl)benzenecarboxamide
  • 4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide

Uniqueness

2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methylsulfonyl, and morpholinophenyl groups allows for a diverse range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-26(23,24)13-6-7-14(15(19)12-13)18(22)20-16-4-2-3-5-17(16)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCRXRSWUWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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